ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
- Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
Uniqueness
The uniqueness of ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C25H23N3O5S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H23N3O5S/c1-4-33-24(31)21-15(2)26-25-28(22(21)16-10-12-18(32-3)13-11-16)20(29)14-19(34-25)23(30)27-17-8-6-5-7-9-17/h5-14,22H,4H2,1-3H3,(H,27,30) |
InChI Key |
MZIPQEPELSHXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C=C(S2)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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